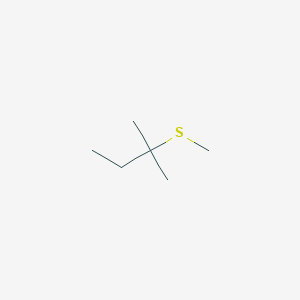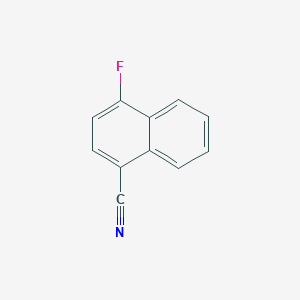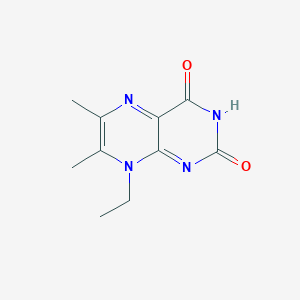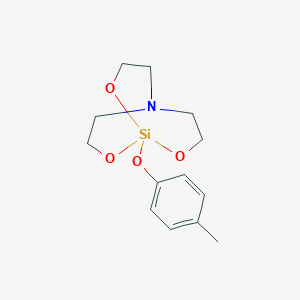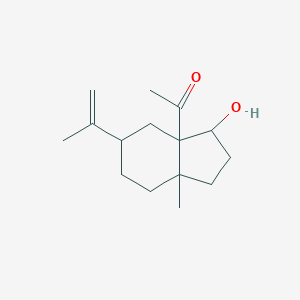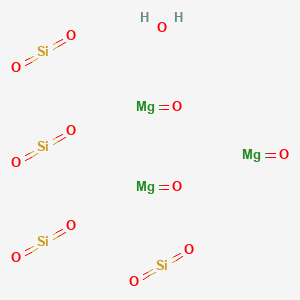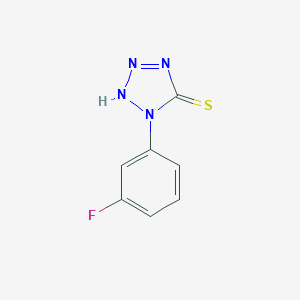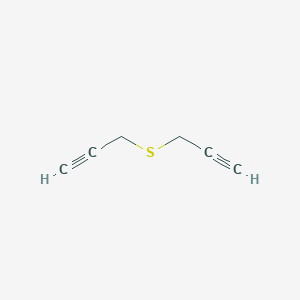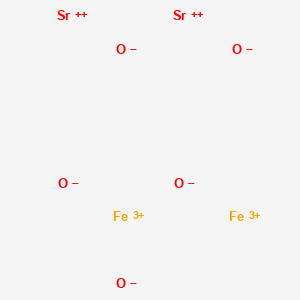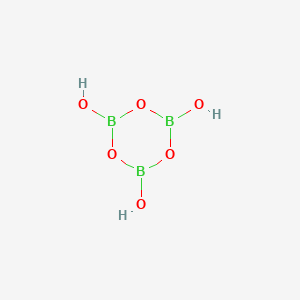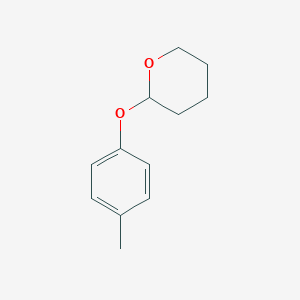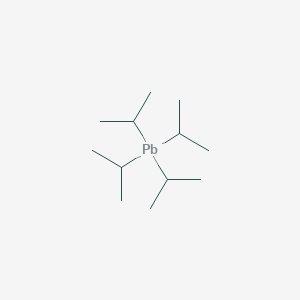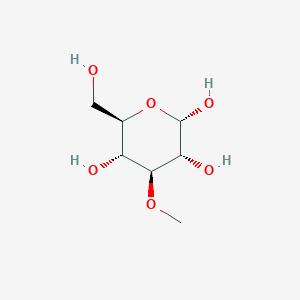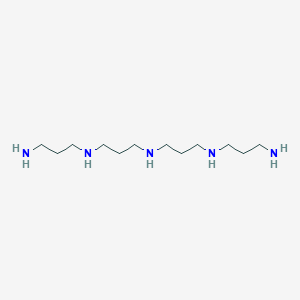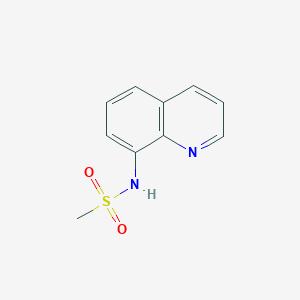
N-(喹啉-8-基)甲磺酰胺
描述
“N-(quinolin-8-yl)methanesulfonamide” belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .
Physical And Chemical Properties Analysis
“N-(quinolin-8-yl)methanesulfonamide” has a molecular weight of 222.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 67.4 Ų .科学研究应用
金属介导的抑制:N-(喹啉-8-基)甲磺酰胺已被确定为一种有效的蛋氨酸氨肽酶 (MetAP) 抑制剂。它对大肠杆菌 MetAP 的各种金属形式表现出不同的抑制效力,抑制与金属浓度有关 (Huang 等人,2006)。
抗肿瘤活性:在抗肿瘤活性的背景下,已经注意到类似化合物中某些部分的替换极大地降低了它们的抗癌活性和它们插入双链 DNA 的倾向 (Chilin 等人,2009)。
远程磺酰化:一项研究展示了 N-(喹啉-8-基)苯甲酰胺衍生物的高效远程磺酰化,突出了与以前的方法相比更环保且气味更小的途径 (Xia 等人,2016)。
缓蚀性能:这种化合物在缓蚀中也表现出有希望的应用,特别是对于酸性介质中的低碳钢。它显示出混合型缓蚀剂的特性,并在钢表面形成保护膜 (Olasunkanmi 等人,2016)。
N-(喹啉-2-基)磺酰胺的合成:已经开发出一种合成 N-(喹啉-2-基)磺酰胺的有效方法,包括喹啉 N-氧化物与磺酰胺的分子间酰胺化 (Yu 等人,2017)。
杀锥虫和杀锥虫活性:N-喹啉-8-基-芳基磺酰胺已被发现对利什曼原虫属前鞭毛体和无鞭毛体形式具有选择性,表现出有效的杀锥虫和杀锥虫活性 (da Silva 等人,2007)。
DNA 相互作用和核酸酶活性:该化合物已被研究其与 DNA 和过氧化氢的相互作用,揭示了其结构和在生物化学中的潜在应用 (Macías 等人,2002)。
与磺酰胺的 Mn(II) 复合物:源自 8-氨基喹啉的磺酰胺的 Mn(II) 复合物已被研究其与 DNA 和核酸酶活性的相互作用,表现出显着的生物活性 (Macías 等人,2012)。
溶液中的相互作用研究:该化合物在溶液中的相互作用,特别是与乙酸甲酯的相互作用,已使用体积和声学特性进行了研究,提供了对其在不同条件下的行为的见解 (Raphael 等人,2015)。
锌和铜配合物的抗原生动物活性:N-喹啉-8-基-芳基磺酰胺及其铜和锌配合物已被合成,并显示出显着的抗原生动物活性,突出了它们在药物化学中的潜力 (Silva 等人,2010)。
铜(II)配合物的核酸酶活性:这种化合物的铜(II)配合物表现出光诱导和自激活的核酸酶活性,表现出 DNA 和牛血清白蛋白结合 (Pascual-Álvarez 等人,2016)。
属性
IUPAC Name |
N-quinolin-8-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEPUTZVZYUENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146038 | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-8-yl)methanesulfonamide | |
CAS RN |
10374-76-2 | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

